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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)benzonitrile

Cat. No.: B1349252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential biological significance of 4'-(4-Chlorophenyl)benzonitrile.
The information is intended to support research and development activities in the fields of
medicinal chemistry, materials science, and related disciplines.

Chemical Identity

IUPAC Name: 4'-chloro-[1,1'-biphenyl]-4-carbonitrile[1]

Synonyms:

4-(4-Chlorophenyl)benzonitrile[1]

4'-Chloro-4-cyanobiphenyl

4-Cyano-4'-chlorobiphenyl

4'-Chlorobiphenyl-4-carbonitrile[1]
Molecular Structure:

Caption: Molecular structure of 4'-(4-Chlorophenyl)benzonitrile.
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Physicochemical Properties

A summary of the key physicochemical properties of 4'-(4-Chlorophenyl)benzonitrile is
presented in the table below. It is important to note that experimentally determined values for
some properties of this specific compound are not readily available in the literature. In such
cases, data for the closely related compound, 4-chlorobiphenyl, is provided for reference and
comparative purposes.

Property Value Reference
Molecular Formula C13HsCIN [2]
Molecular Weight 213.66 g/mol [2]

Melting Point Not available

Reference: 4-chlorobiphenyl 77.7 °C [3]

Boiling Point Not available

Reference: 4-chlorobiphenyl 130 °C at 1 mmHg [3]

- Soluble in nonpolar organic
Solubility i o [4]
solvents and biological lipids.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4'-(4-
Chlorophenyl)benzonitrile. While a complete set of spectra for this specific compound is not
widely published, data for the parent compound, [1,1'-biphenyl]-4-carbonitrile, and the related
4-chlorobiphenyl are available and can provide valuable insights.

e Mass Spectrometry (MS): The exact mass of 4'-(4-Chlorophenyl)benzonitrile is 213.034527
g/mol .[1] Mass spectrometry data for the parent biphenylcarbonitrile shows a molecular ion
peak at m/z 179.

¢ Infrared (IR) Spectroscopy: The IR spectrum of [1,1'-biphenyl]-4-carbonitrile shows
characteristic peaks for the nitrile group (C=N stretch) and aromatic C-H and C=C vibrations.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR data for [1,1'-
biphenyl]-4-carbonitrile are available and can be used as a basis for predicting the spectrum
of its chlorinated derivative.

Experimental Protocols: Synthesis

The synthesis of 4'-(4-Chlorophenyl)benzonitrile can be achieved through various cross-
coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely
used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic
acids, making it a suitable approach for the synthesis of this biphenyl derivative.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

4-bromobenzonitrile

4-chlorophenylboronic acid

4'-(4-Chlorophenyl)benzonitrile

Pd Catalyst
(e.g., Pd(PPh3)4)

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.
Detailed Experimental Protocol (Hypothetical, based on standard Suzuki-Miyaura conditions):

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a
palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
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» Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic
solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium
carbonate or potassium carbonate).

o Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for
15-30 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product
can be purified by column chromatography on silica gel using an appropriate eluent system
(e.g., a hexane/ethyl acetate gradient) to afford the pure 4'-(4-Chlorophenyl)benzonitrile.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity, mechanism of
action, and signaling pathway involvement of 4'-(4-Chlorophenyl)benzonitrile. However, studies
on the related compound, 4-chlorobiphenyl (a polychlorinated biphenyl, PCB congener),
provide some indications of potential biological effects that warrant further investigation for the
titte compound.

Metabolic Activation and Potential Carcinogenicity of 4-Chlorobiphenyl:

Research has shown that 4-chlorobiphenyl can undergo metabolic activation in vivo.[5] This
process involves hydroxylation and subsequent oxidation to form reactive quinone metabolites.
[5] These metabolites have been demonstrated to possess initiating activity in a rat liver cancer
model, suggesting a potential carcinogenic risk.[5][6]

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to other biphenyls and chlorinated aromatic compounds, 4'-(4-
Chlorophenyl)benzonitrile could potentially interact with various signaling pathways. The
following diagram illustrates a hypothetical workflow for investigating such interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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